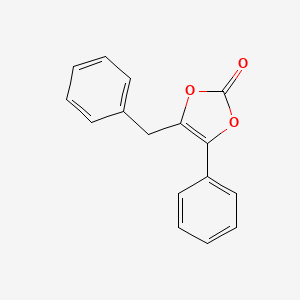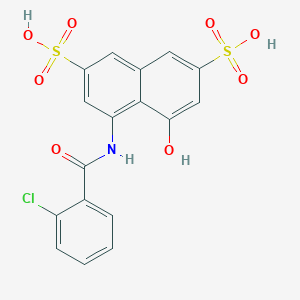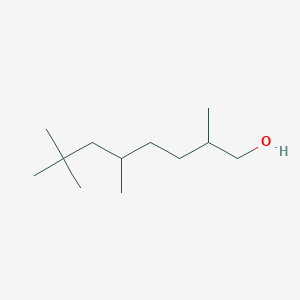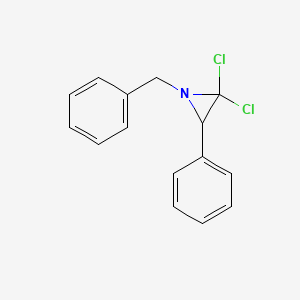
3,4-Dihydro-2H-1-benzothiopyran-4,8-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-Dihydro-2H-1-benzothiopyran-4,8-diol is a heterocyclic compound that contains both sulfur and oxygen atoms within its structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydro-2H-1-benzothiopyran-4,8-diol typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the condensation of 2-mercaptophenol with an appropriate aldehyde or ketone, followed by cyclization to form the benzothiopyran ring. The reaction conditions often include the use of acid or base catalysts and may require heating to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and can lead to higher yields and purity of the final product.
化学反应分析
Types of Reactions
3,4-Dihydro-2H-1-benzothiopyran-4,8-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or alcohol derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the benzothiopyran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or alcohols.
科学研究应用
3,4-Dihydro-2H-1-benzothiopyran-4,8-diol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 3,4-Dihydro-2H-1-benzothiopyran-4,8-diol involves its interaction with specific molecular targets and pathways. For example, its anti-cancer activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
相似化合物的比较
Similar Compounds
2H-1-Benzothiopyran, 3,4-dihydro-: This compound is structurally similar but lacks the hydroxyl groups at positions 4 and 8.
3,4-Dihydro-2H-1-benzopyran: This compound contains an oxygen atom instead of sulfur in the heterocyclic ring.
4H-1-Benzothiopyran, 2,3-dihydro-: Another similar compound with slight structural variations.
Uniqueness
3,4-Dihydro-2H-1-benzothiopyran-4,8-diol is unique due to the presence of hydroxyl groups at positions 4 and 8, which can significantly influence its chemical reactivity and biological activity. These functional groups can participate in hydrogen bonding and other interactions, making the compound more versatile in various applications.
属性
| 112107-89-8 | |
分子式 |
C9H10O2S |
分子量 |
182.24 g/mol |
IUPAC 名称 |
3,4-dihydro-2H-thiochromene-4,8-diol |
InChI |
InChI=1S/C9H10O2S/c10-7-4-5-12-9-6(7)2-1-3-8(9)11/h1-3,7,10-11H,4-5H2 |
InChI 键 |
YUZVRWYSCAVAPY-UHFFFAOYSA-N |
规范 SMILES |
C1CSC2=C(C1O)C=CC=C2O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







